molecular formula C6H2Cl3N3 B6357240 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1627905-79-6

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B6357240
CAS RN: 1627905-79-6
M. Wt: 222.5 g/mol
InChI Key: WLHRHHIDKGSWKY-UHFFFAOYSA-N
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Description

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H2Cl3N3. It has an average mass of 222.459 Da and a monoisotopic mass of 220.931427 Da . It is a part of several kinase inhibitors and nucleoside drugs .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique bicyclic heterocycle containing an N–N bond with a bridgehead nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 222.459 Da and a monoisotopic mass of 220.931427 Da .

Scientific Research Applications

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used as a corrosion inhibitor in aqueous solutions, as a photodegradation agent, and as a fluorescent labeling agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in scientific research is its low toxicity. This makes it a safe and effective reagent for use in laboratory experiments. In addition, this compound is highly soluble in water, has a low vapor pressure, and is stable at room temperature. However, one limitation of using this compound is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

Given its low toxicity, wide range of applications, and stability at room temperature, 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has the potential to be used in a variety of scientific research applications. Potential future directions for this compound include its use as a fluorescent labeling agent, as a corrosion inhibitor in aqueous solutions, and as a photodegradation agent. In addition, this compound could be used as an intermediate in the synthesis of other compounds, or as a reagent in organic synthesis.

Synthesis Methods

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine can be synthesized through a variety of methods, including the reaction of 2,4,5-trichloropyridine with formaldehyde or acetaldehyde, and the reaction of 2,4,5-trichloropyridine with aqueous ammonia. The reaction of 2,4,5-trichloropyridine with formaldehyde or acetaldehyde yields this compound in a two-step process. First, 2,4,5-trichloropyridine is reacted with formaldehyde or acetaldehyde to form an intermediate, which is then reacted with aqueous ammonia to yield this compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an integral part of several kinase inhibitors . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can stop or slow down the growth of cancer cells .

Cellular Effects

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various transporters or binding proteins, and can have effects on the localization or accumulation of the compound .

Subcellular Localization

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have effects on the activity or function of the compound, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHRHHIDKGSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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